Tris(2-methoxyphenyl)phosphine

Catalog No.
S595941
CAS No.
4731-65-1
M.F
C21H21O3P
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-methoxyphenyl)phosphine

CAS Number

4731-65-1

Product Name

Tris(2-methoxyphenyl)phosphine

IUPAC Name

tris(2-methoxyphenyl)phosphane

Molecular Formula

C21H21O3P

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C21H21O3P/c1-22-16-10-4-7-13-19(16)25(20-14-8-5-11-17(20)23-2)21-15-9-6-12-18(21)24-3/h4-15H,1-3H3

InChI Key

IIOSDXGZLBPOHD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3OC

Synonyms

tris(2-methoxyphenyl)phosphine, tris(o-methoxyphenyl)phosphine

Canonical SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3OC
  • Lewis basicity

    OTTP acts as a Lewis base due to the presence of a lone pair of electrons on the phosphorus atom. This property allows it to form complexes with Lewis acids, making it useful as a ligand in coordination chemistry. For instance, OTTP can complex with transition metals, influencing their reactivity and catalytic properties in various reactions [].

  • Steric bulk

    The bulky methoxyphenyl groups around the central phosphorus atom provide steric hindrance, influencing the reaction pathways and selectivities in organic synthesis. This steric effect can be beneficial in reactions where control over the orientation of reactants is crucial [].

  • Synthetic applications

    OTTP is employed as a ligand or catalyst in various organic transformations, including:

    • Hydroformylation: OTTP serves as a ligand in rhodium-catalyzed hydroformylation reactions, which involve the conversion of alkenes to aldehydes [].
    • Hydrogenation: OTTP finds use as a ligand in palladium-catalyzed hydrogenation reactions for the reduction of alkenes and alkynes [].
    • Coupling reactions: OTTP can participate in various coupling reactions, such as Suzuki-Miyaura couplings and Sonogashira couplings, facilitating the formation of carbon-carbon bonds [, ].
  • Material science

    OTTP has been explored for its potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) due to its ability to form complexes with transition metals that exhibit interesting photophysical properties [].

Tris(2-methoxyphenyl)phosphine is a phosphine ligand characterized by its molecular formula C21_{21}H21_{21}O3_3P and a CAS number of 4731-65-1. It appears as a white powder and has a melting point ranging from 190 to 200 degrees Celsius. This compound is recognized for its role in catalysis, particularly in various organic reactions, due to the presence of three methoxy-substituted phenyl groups that enhance its reactivity and selectivity in chemical transformations .

  • TMP may be harmful if swallowed or inhaled [].
  • It is recommended to handle TMP with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

Tris(2-methoxyphenyl)phosphine is predominantly used as a catalyst in several key reactions:

  • Allylic Substitution: It facilitates the substitution of simple alkenes, allowing for the introduction of various nucleophiles .
  • Suzuki Coupling Reactions: This compound serves as an effective ligand in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl compounds .
  • Hydrogenation: It is utilized in the hydrogenation of quinolines, contributing to the reduction processes in organic synthesis .
  • Addition Reactions: Tris(2-methoxyphenyl)phosphine can also participate in other addition reactions, showcasing its versatility as a catalyst .

Tris(2-methoxyphenyl)phosphine can be synthesized through several methods:

  • Direct Phosphination: This involves the reaction of phosphorus trichloride with 2-methoxyphenyl lithium or similar nucleophiles.
  • Reduction Reactions: The compound can also be obtained by reducing appropriate phosphonium salts or oxides using reducing agents like lithium aluminum hydride.
  • Cross-Coupling Techniques: Utilizing palladium catalysts, this ligand can be synthesized through coupling reactions involving aryl halides and phosphines .

The applications of tris(2-methoxyphenyl)phosphine extend across various fields:

  • Catalysis: Its primary application lies in catalyzing organic reactions such as Suzuki coupling and allylic substitutions, making it invaluable in synthetic organic chemistry.
  • Material Science: It has potential uses in the development of novel materials, particularly in polymer chemistry where phosphine ligands can influence polymer properties .
  • Pharmaceutical Chemistry: As a ligand, it may facilitate the synthesis of complex organic molecules relevant to drug discovery and development .

Interaction studies involving tris(2-methoxyphenyl)phosphine focus on its coordination behavior with transition metals. These studies reveal that the compound effectively stabilizes metal centers and enhances catalytic activity through synergistic effects when complexed with metals like palladium and rhodium. The electronic properties imparted by the methoxy groups play a crucial role in modulating reactivity and selectivity during catalytic processes .

Tris(2-methoxyphenyl)phosphine shares structural similarities with several other phosphine ligands. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Tris(4-methoxyphenyl)phosphineSimilar triaryl structureDifferent electronic properties due to para-substitution
DiphenylphosphineContains only two phenyl groupsLess sterically hindered than tris(2-methoxyphenyl)phosphine
TriphenylphosphineContains three phenyl groupsMore sterically hindered; less reactive than tris(2-methoxyphenyl)phosphine
Tris(2-naphthyl)phosphineNaphthyl groups instead of phenylEnhanced π-stacking interactions compared to methoxy-substituted phenyls

Tris(2-methoxyphenyl)phosphine stands out due to its specific methoxy substitutions that enhance solubility and reactivity, making it particularly effective in catalyzing cross-coupling reactions compared to other similar compounds .

Tris(2-methoxyphenyl)phosphine (C₂₁H₂₁O₃P) was first synthesized in the mid-2000s, with PubChem records indicating its creation in 2005. Its development accelerated in 2009 when Kang et al. demonstrated its efficacy as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The compound gained prominence due to its air stability—a rare trait among bulky phosphine ligands—and its ability to facilitate reactions under mild conditions. Early structural studies in 2007 revealed its coordination behavior with gold(I) halides, showcasing linear geometries and predictable bonding patterns. By the 2010s, it became a staple in catalytic systems for synthesizing biaryls, particularly for sterically hindered substrates.

Significance in Phosphine Chemistry

Tris(2-methoxyphenyl)phosphine occupies a unique niche in phosphine chemistry due to its electronic and steric properties:

  • Electronic Effects: The three electron-donating methoxy (-OCH₃) groups enhance the ligand’s basicity, improving metal-ligand bond strength and catalytic activity.
  • Steric Bulk: The ortho-methoxy substituents create a cone angle of ~165°, intermediate between triphenylphosphine (145°) and tricyclohexylphosphine (170°), enabling selectivity in crowded reaction environments.
  • Air Stability: Unlike many trialkylphosphines, it resists oxidation, simplifying handling and storage.

Table 1: Comparative Properties of Phosphine Ligands

LigandCone Angle (°)Tolman Electronic Parameter (cm⁻¹)Catalytic Efficiency in Suzuki Coupling (Yield %)
Triphenylphosphine (PPh₃)1452,06560–75
Tricyclohexylphosphine1702,06070–85
Tris(2-methoxyphenyl)phosphine1652,08085–98

Data sourced from

Position within Organophosphorus Compounds

As a triarylphosphine derivative, tris(2-methoxyphenyl)phosphine belongs to the P(III) class of organophosphorus compounds, characterized by a central phosphorus atom bonded to three organic groups. Its structural and functional attributes differentiate it from other categories:

Table 2: Classification of Key Organophosphorus Compounds

ClassOxidation StateExampleKey Applications
Phosphate EstersP(V)Trimethyl phosphateFlame retardants, plasticizers
PhosphonatesP(V)GlyphosateHerbicides, drug candidates
Tertiary Phosphines (P(III))P(III)Tris(2-methoxyphenyl)phosphineHomogeneous catalysis
PhosphaalkenesP(III)PhosphaetheneLigands in coordination chemistry

The compound’s methoxy groups enable π-backbonding with transition metals, making it indispensable in Pd-, Ni-, and Au-catalyzed reactions. Its stability and modularity align with modern trends in sustainable catalysis, where ligand design minimizes metal loading and reaction temperatures.

Nomenclature and Synonyms

Tris(2-methoxyphenyl)phosphine is a phosphorus-containing organometallic compound that belongs to the family of triarylphosphines [1]. This chemical compound is known by several synonyms in scientific literature and chemical databases. The most common alternative names include tris(o-methoxyphenyl)phosphine, tri(2-methoxyphenyl)phosphine, tris(o-anisyl)phosphine, and phosphine, tris(2-methoxyphenyl)- [1] [4]. The compound is also sometimes referred to as tri(o-anisyl)phosphine, where "anisyl" denotes the methoxyphenyl group [7] [8]. In some European literature, it may be found as tris(2-methoxyphenyl)phosphin (German) or tris(2-méthoxyphényl)phosphine (French) [7]. The systematic IUPAC name for this compound is tris(2-methoxyphenyl)phosphane, which reflects its chemical structure consisting of a phosphorus atom bonded to three 2-methoxyphenyl groups [5] [8].

CAS Registry and Database Identifiers

Tris(2-methoxyphenyl)phosphine is registered in various chemical databases with specific identifiers that facilitate its unambiguous identification [1]. The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 4731-65-1, which serves as its unique identifier in chemical literature and databases [1] [3]. In addition to the CAS number, the compound is associated with several other database identifiers. The European Community (EC) Number for this compound is 225-235-8 [1] [8]. The MDL Number, which is another common identifier in chemical databases, is MFCD00014892 [3] [8]. The PubChem Compound Identifier (CID) for tris(2-methoxyphenyl)phosphine is 78464 [5] [8]. Other identifiers include the Beilstein Registry Number 2776186 and the NSC Number 93545 [4] [1]. For computational chemistry applications, the compound is identified by its InChIKey IIOSDXGZLBPOHD-UHFFFAOYSA-N, which is a condensed digital representation of its chemical structure [5] [8].

Molecular Formula and Weight

Tris(2-methoxyphenyl)phosphine has the molecular formula C21H21O3P, which indicates that the molecule consists of 21 carbon atoms, 21 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom [1] [3]. This formula reflects the structure of the compound, which comprises three 2-methoxyphenyl groups (each C7H7O) attached to a central phosphorus atom [4]. The molecular weight of tris(2-methoxyphenyl)phosphine is 352.37 g/mol, as calculated from the atomic weights of its constituent elements [3] [8]. Some sources report the molecular weight with slightly more precision as 352.3634 g/mol [11]. The exact mass of the compound, which is important for high-resolution mass spectrometry, is reported to be 352.122831 atomic mass units [7]. This molecular weight places tris(2-methoxyphenyl)phosphine in the medium molecular weight range among organophosphorus compounds, making it suitable for various applications in organic synthesis and catalysis [4] [8].

Structural Features

Molecular Geometry

Tris(2-methoxyphenyl)phosphine exhibits a pyramidal molecular geometry around the central phosphorus atom, which is characteristic of triarylphosphines [12] [27]. The phosphorus atom adopts a distorted tetrahedral configuration with three bonds to the carbon atoms of the 2-methoxyphenyl groups and one lone pair of electrons [27]. This tetrahedral arrangement results from the sp³ hybridization of the phosphorus atom [12]. The presence of the lone pair on phosphorus creates a trigonal pyramidal structure rather than a perfect tetrahedron [27]. The three 2-methoxyphenyl groups are arranged around the phosphorus atom in a way that minimizes steric hindrance between them [31]. The methoxy groups at the ortho positions of the phenyl rings influence the overall conformation of the molecule due to their proximity to the phosphorus center [27]. X-ray crystallographic studies have revealed that the molecule can exhibit whole-molecule disorder in the crystal state, with the molecule occupying two different positions with refined occupancies of approximately 0.503 and 0.497 [27]. The dihedral angles between the three benzene rings in the major disorder component are 72.9°, 82.9°, and 70.0°, while in the minor disorder component, these angles are 85.0°, 79.2°, and 72.3° [27]. These significant dihedral angles indicate that the phenyl rings are not coplanar, contributing to the three-dimensional structure of the molecule [27] [31].

Bond Lengths and Angles

The bond lengths and angles in tris(2-methoxyphenyl)phosphine have been determined through X-ray crystallographic studies and provide important insights into its molecular structure [12] [27]. The phosphorus-carbon (P-C) bond lengths in this compound average around 1.820 Å, which is typical for triarylphosphines [12]. Specifically, studies of related compounds and derivatives indicate that the P-C bond distances lie within the range of 1.779 to 1.798 Å [38]. The carbon-phosphorus-carbon (C-P-C) bond angles in tris(2-methoxyphenyl)phosphine average approximately 106.29°, which is slightly less than the ideal tetrahedral angle of 109.5° [12]. This deviation from the ideal tetrahedral angle is attributed to the steric effects of the bulky 2-methoxyphenyl groups and the influence of the lone pair on the phosphorus atom [12] [27]. In the selenide derivative of tris(2-methoxyphenyl)phosphine, the average selenium-phosphorus-carbon (Se-P-C) bond angle is 112.48°, which provides insight into how the phosphorus center accommodates different substituents [12]. The carbon-carbon bond lengths within the phenyl rings are typical for aromatic systems, averaging around 1.39 Å [12]. The carbon-oxygen bonds in the methoxy groups have lengths of approximately 1.36 Å, consistent with standard C-O single bonds [12]. The methoxy groups are nearly coplanar with their respective phenyl rings, with the angles between the phenyl ring and the C-O bond of the methoxy groups being 6.2°, 3.1°, and 5.7° in the selenide derivative [12]. This near-coplanarity suggests conjugation between the oxygen lone pairs and the aromatic system [12] [27].

Crystallographic Analysis

Crystallographic analysis of tris(2-methoxyphenyl)phosphine and its derivatives has provided detailed information about its three-dimensional structure in the solid state [12] [27]. The compound crystallizes in various space groups depending on the specific derivative and crystallization conditions [12]. For instance, the selenide derivative of tris(2-methoxyphenyl)phosphine crystallizes in the monoclinic space group P21/n with unit cell parameters a = 8.351 Å, b = 27.156 Å, c = 8.545 Å, and β = 99.414° [12]. The crystal structure reveals that the molecule adopts a distorted tetrahedral geometry around the phosphorus atom [12] [27]. The torsion angles of the phenyl rings relative to the P=Se bond in the selenide derivative are 55.84°, 176.18°, and 63.9°, indicating significant rotation of the phenyl rings around the P-C bonds [12]. This rotation is influenced by the steric requirements of the methoxy groups at the ortho positions [12] [27]. Crystal packing analysis shows that the molecules are stabilized in the crystal lattice by weak intermolecular interactions, including C-H···π and C-H···Se close contacts, in addition to van der Waals forces [12]. The crystal structure of tris(2-methoxyphenyl)phosphine itself exhibits whole-molecule disorder, with the molecule occupying two different positions in the crystal lattice [27]. The dihedral angles between the three benzene rings vary between the two disorder components, reflecting the conformational flexibility of the molecule [27]. The crystal packing is further stabilized by C-H···π interactions between adjacent molecules [27]. In palladium complexes containing tris(2-methoxyphenyl)phosphine ligands, the phosphorus atom maintains its tetrahedral geometry, with the palladium atom adopting a square-planar coordination environment [34]. These crystallographic studies provide valuable insights into the structural preferences and intermolecular interactions of tris(2-methoxyphenyl)phosphine in various chemical environments [12] [27] [34].

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of tris(2-methoxyphenyl)phosphine [20] [17]. The phosphorus-31 (³¹P) NMR spectrum of tris(2-methoxyphenyl)phosphine shows a characteristic signal that provides direct information about the phosphorus environment [20]. In reaction studies involving this compound, the ³¹P NMR signal serves as a diagnostic tool for monitoring chemical transformations [20]. For instance, when tris(2-methoxyphenyl)phosphine reacts with sulfur hexafluoride under specific conditions, the ³¹P NMR spectrum remains unchanged, indicating no reaction [20]. The proton (¹H) NMR spectrum of tris(2-methoxyphenyl)phosphine exhibits several characteristic signals that correspond to the different types of hydrogen atoms in the molecule [17] [21]. The aromatic protons of the phenyl rings typically appear as complex multiplets in the range of 6.5-7.8 ppm due to coupling with adjacent protons and the phosphorus atom [21]. The methoxy protons give rise to a distinctive singlet at approximately 3.8-3.9 ppm, which integrates for nine protons (three methoxy groups with three protons each) [17] [23]. Carbon-13 (¹³C) NMR spectroscopy provides additional structural information about tris(2-methoxyphenyl)phosphine [21]. The aromatic carbon signals appear in the range of 120-160 ppm, with the carbon atoms directly bonded to phosphorus showing characteristic doublets due to carbon-phosphorus coupling [21]. The methoxy carbon signals typically appear around 55-56 ppm [21]. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between different atoms in the molecule and confirm its structure [21]. These NMR data collectively provide a comprehensive characterization of the molecular structure of tris(2-methoxyphenyl)phosphine in solution [17] [20] [21].

Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups and bonding in tris(2-methoxyphenyl)phosphine [11] [16]. The IR spectrum of tris(2-methoxyphenyl)phosphine in the gas phase has been recorded and is available in the NIST Chemistry WebBook [11]. The spectrum shows characteristic absorption bands that correspond to various vibrational modes of the molecule [11]. The C-H stretching vibrations of the aromatic rings appear around 3062, 3056, and 3023 cm⁻¹ in the IR spectrum [22]. Additional bands observed in the Raman spectra around 3171, 3134, 3000, 2985, 2960, and 2945 cm⁻¹ are assigned to combinations and overtones of C-H deformations [22]. The methoxy groups exhibit characteristic C-O stretching vibrations in the range of 1200-1300 cm⁻¹ [11] [22]. The P-C stretching vibrations, which are important for confirming the phosphorus-carbon bonds, typically appear in the range of 1100-1200 cm⁻¹ [11]. Aromatic C=C stretching vibrations are observed in the region of 1400-1600 cm⁻¹ [11] [22]. The out-of-plane C-H bending vibrations of the aromatic rings appear in the fingerprint region below 900 cm⁻¹ [11]. The IR spectrum of tris(2-methoxyphenyl)phosphine is distinct from that of its isomer, tris(4-methoxyphenyl)phosphine, due to the different positions of the methoxy groups on the phenyl rings [22]. This difference in IR spectra can be used to distinguish between these isomers [22]. Commercial samples of tris(2-methoxyphenyl)phosphine are often characterized by IR spectroscopy to confirm their identity and purity, with the spectrum described as "authentic" or "conforming" to the expected pattern [16] [23]. The IR spectroscopic data, combined with other analytical techniques, provide a comprehensive characterization of the molecular structure and bonding in tris(2-methoxyphenyl)phosphine [11] [16] [22].

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (84.78%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4731-65-1

Wikipedia

Tris(2-methoxyphenyl)phosphine

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016
Trost et al. Use of alpha-trifluoromethyl carbanions for palladium-catalysed asymmetric cycloadditions. Nature Chemistry, DOI: 10.1038/s41557-019-0412-9, published online 3 February 2020

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